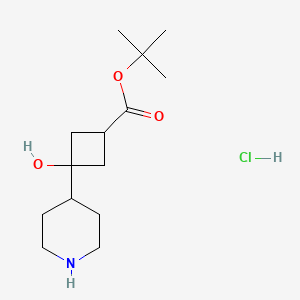

Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- Safety Information : It carries warning labels (H302, H315, H319, H335) and precautionary statements (P261, P264, P270, P271, P280, P302+P312, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501) .

Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride in anhydrous tetrahydrofuran, yielding tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield. Subsequent Mitsunobu reactions with formic or benzoic acid, followed by alkaline hydrolysis, afford the corresponding trans (3R,4R) isomers .

Molecular Structure Analysis

The molecular structure of Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate hydrochloride consists of a piperidine ring with a tert-butyl group attached to the 3-position and a hydroxymethyl group at the 4-position. The hydrochloride salt is also present .

Chemical Reactions Analysis

This compound can undergo hydroxylation reactions at the tert-butyl group. An electron-poor manganese catalyst in nonafluoro-tert-butyl alcohol (NFTBA) activates hydrogen peroxide to generate a manganese-oxo species that effectively oxidizes tert-butyl C−H bonds. This allows for site-selective and product chemoselective hydroxylation of the tert-butyl group, yielding primary alcohols as dominant products .

Physical And Chemical Properties Analysis

- UV Spectrum : The UV spectrum of this compound has been studied, showing good agreement between experimental and theoretical spectra .

- Reactive Sites : The oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond are electrophilic reactive sites .

科学的研究の応用

- Background : A new diamine containing hydroxyl and bis-tert-butyl substituted triphenylpyridine units was synthesized and used in the synthesis of polyimides (PIs) via a one-step polymerization .

- Background : EN300-6760024 derivatives, such as (3-(tert-butylperoxy)propyl)trimethoxysilane, have been synthesized for use as coupling agents and initiators .

- Background : EN300-6760024 derivatives exhibit thermally activated delayed fluorescence (TADF), aggregation-induced emission enhancement, and color-changing properties .

- Applications :

- Background : EN300-6760024 is relevant to data transmission equipment operating in the 5.8 GHz Industrial, Scientific, and Medical (ISM) band .

Polyimide Materials

Silane Coupling Agents

Luminophores with Multifunctional Properties

Monitoring Critical Defects in Oriented Strandboard (OSB)

Road Transport and Traffic Telematics

Bio-Based Product Monitoring

Safety and Hazards

特性

IUPAC Name |

tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3.ClH/c1-13(2,3)18-12(16)10-8-14(17,9-10)11-4-6-15-7-5-11;/h10-11,15,17H,4-9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSQDJLEIOJVND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C1)(C2CCNCC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d]isoxazol-3-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B2911354.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzamide](/img/structure/B2911360.png)

![1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2911365.png)

![6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2911366.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2911369.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2911372.png)

![N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2911373.png)